molecular formula C21H25NO5 B1668273 Capaurine CAS No. 478-14-8

Capaurine

Cat. No.: B1668273
CAS No.: 478-14-8
M. Wt: 371.4 g/mol
InChI Key: GSPIMPLJQOCBFY-UHFFFAOYSA-N
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Description

Capaurine is an alkaloid compound with the molecular formula C21H25NO5 . It is primarily extracted from the root tubers of the plant Stephania kwangsiensis H.S. Lo . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Capaurine can be synthesized through a series of chemical reactions involving the formation of its characteristic isoquinoline structure. The synthetic route typically involves the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.

    Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring.

    Hydrogenation: Reduction of double bonds to achieve the desired tetrahydroisoquinoline structure.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root tubers of Stephania kwangsiensis H.S. Lo . The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Capaurine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.

    Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Capaurine has a wide range of scientific research applications, including:

Mechanism of Action

Capaurine exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Capaurine is structurally and functionally similar to other alkaloids such as:

    Canadine: Another isoquinoline alkaloid with similar biological activities.

    Corydaline: Known for its analgesic and anti-inflammatory properties.

    Rotundine: Exhibits sedative and analgesic effects.

    Thaliporphine: Studied for its potential anticancer properties.

Uniqueness: this compound’s unique combination of methoxy groups and its specific isoquinoline structure contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.

Properties

CAS No.

478-14-8

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol

InChI

InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3

InChI Key

GSPIMPLJQOCBFY-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

SMILES

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Capaurine;  (-)-Capaurine;  NSC 404532;  NSC-404532;  NSC404532; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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